Cas no 800386-46-3 (N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers)
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanamine, N-methyl-4-(trifluoromethyl)-, hydrochloride
- N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers
- N-methyl-4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
- starbld0009999
- 1807916-58-0
- AKOS034808463
- 800386-46-3
- AHB38646
- N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride
- 825-870-6
- EN300-215341
- Z2105296562
- Rel-(1s,4s)-N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride
- (1s,4s)-N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride
- EN300-214310
- N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, cis
-
- MDL: MFCD28506026
- Inchi: 1S/C8H14F3N.ClH/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h6-7,12H,2-5H2,1H3;1H
- InChI Key: OFEWYOQULJROCO-UHFFFAOYSA-N
- SMILES: C(C1CCC(NC)CC1)(F)(F)F.Cl
Computed Properties
- Exact Mass: 217.0845117Da
- Monoisotopic Mass: 217.0845117Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM445423-1g |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride |
800386-46-3 | 95%+ | 1g |
$989 | 2024-07-23 | |
| Enamine | EN300-214310-0.05g |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers |
800386-46-3 | 95% | 0.05g |
$188.0 | 2023-11-13 | |
| Enamine | EN300-214310-0.1g |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers |
800386-46-3 | 95% | 0.1g |
$282.0 | 2023-11-13 | |
| Enamine | EN300-214310-0.25g |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers |
800386-46-3 | 95% | 0.25g |
$403.0 | 2023-11-13 | |
| Enamine | EN300-214310-0.5g |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers |
800386-46-3 | 95% | 0.5g |
$636.0 | 2023-11-13 | |
| Enamine | EN300-214310-1.0g |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers |
800386-46-3 | 95% | 1g |
$813.0 | 2023-05-01 | |
| Enamine | EN300-214310-2.5g |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers |
800386-46-3 | 95% | 2.5g |
$1594.0 | 2023-11-13 | |
| Enamine | EN300-214310-5.0g |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers |
800386-46-3 | 95% | 5g |
$2360.0 | 2023-05-01 | |
| Enamine | EN300-214310-10.0g |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers |
800386-46-3 | 95% | 10g |
$3500.0 | 2023-05-01 | |
| Ambeed | A1070066-1g |
N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride |
800386-46-3 | 95% | 1g |
$584.0 | 2025-04-16 |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers Suppliers
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers
Introduction to N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers (CAS No. 800386-46-3)
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, Mixture of diastereomers, is a specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 800386-46-3, has garnered attention due to its unique structural properties and potential therapeutic benefits. The presence of a trifluoromethyl group and an amine functionality in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The compound's structure consists of a cyclohexane ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position, further functionalized with an amine group at the 1-position, which is subsequently converted into its hydrochloride salt form. This modification enhances the compound's solubility and stability, making it more suitable for various applications in medicinal chemistry. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, each with distinct physical and chemical properties that can influence its biological activity and pharmacokinetic behavior.
In recent years, there has been growing interest in the development of novel compounds incorporating fluorine-containing moieties due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is widely recognized for its ability to enhance the metabolic stability of drug candidates by resisting oxidative degradation. This property has made compounds containing this moiety attractive for pharmaceutical applications. N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride is no exception and has been explored in various research studies as a potential building block for more complex molecules.
The pharmaceutical industry has been actively investigating new therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurological disorders. The unique structural features of N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride make it a promising candidate for further exploration in drug discovery. Researchers have been particularly interested in its potential as a precursor for the synthesis of kinase inhibitors, which are crucial in treating cancers and other inflammatory conditions. The amine functionality provides a site for further chemical modification, allowing for the attachment of other pharmacophores that can enhance binding affinity to target enzymes or receptors.
One of the most compelling aspects of this compound is its role in the development of next-generation therapeutics. The combination of the cyclohexane ring with the methyl and trifluoromethyl substituents creates a scaffold that can be easily modified to produce a variety of derivatives with tailored biological activities. This flexibility has made N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride a valuable tool in medicinal chemistry labs worldwide. Recent studies have demonstrated its utility in generating novel compounds with improved pharmacokinetic profiles and reduced side effects compared to existing therapies.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group often necessitates specialized reagents and catalysts to achieve optimal results. Despite these challenges, advancements in synthetic methodologies have made it increasingly feasible to produce complex fluorinated compounds like N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride on a larger scale. These advancements are crucial for meeting the growing demand for fluorinated drug candidates in clinical development.
The mixture of diastereomers presents both challenges and opportunities for researchers. While diastereomerism can complicate purification processes, it also allows for the exploration of different stereoisomers with potentially distinct biological activities. By carefully selecting and characterizing each diastereomer, scientists can identify which form(s) exhibit the most desirable pharmacological properties. This approach has been successful in other areas of drug development and holds promise for N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride as well.
In conclusion, N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride represents an exciting advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a valuable asset in the search for new treatments for various diseases. As research continues to uncover new ways to leverage fluorinated compounds, this compound is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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